molecular formula C19H20N4O5 B12471295 N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide

N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide

Cat. No.: B12471295
M. Wt: 384.4 g/mol
InChI Key: GKDMWZYJOPNHBM-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and a piperidine moiety, making it a subject of interest for chemists and pharmacologists.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-5-nitro-2-piperidin-1-ylbenzamide

InChI

InChI=1S/C19H20N4O5/c1-13-5-6-15(23(27)28)12-17(13)20-19(24)16-11-14(22(25)26)7-8-18(16)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,24)

InChI Key

GKDMWZYJOPNHBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-methyl-5-nitroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to nitration to introduce the nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The nitro groups and piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)phenyl)piperidine-4-carboxamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-methyl-5-nitrophenyl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to its specific arrangement of nitro groups and the presence of a piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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